molecular formula C7H6N4 B1583905 1-Phenyl-1H-tetrazole CAS No. 5378-52-9

1-Phenyl-1H-tetrazole

Cat. No. B1583905
CAS RN: 5378-52-9
M. Wt: 146.15 g/mol
InChI Key: IYPXPGSELZFFMI-UHFFFAOYSA-N
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Description

1-Phenyl-1H-tetrazole-5-thiol is a synthetic compound that has been used in various applications. It is an effective inhibitor of aluminum corrosion in 1M HCl solution . It has also been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .


Synthesis Analysis

The synthesis of 1-Phenyl-1H-tetrazole involves the reaction of phenylisothiocyanate with NaN3 in water as a solvent . The tetrazole-5-thiol derivatives were synthesized by the alkylation reaction of the compound with chloroacetone, phenacyl bromide, and chloromethyl acetate respectively .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-tetrazole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1-Phenyl-1H-tetrazole has been used in various chemical reactions. For instance, it has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . It was also used in the synthesis of metalated tetradecyl sulfone .


Physical And Chemical Properties Analysis

1-Phenyl-1H-tetrazole is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction .

Scientific Research Applications

Corrosion Inhibition

1-Phenyl-1H-tetrazole: has been identified as an effective inhibitor of aluminum corrosion in 1M HCl solution. This application is significant in protecting metal surfaces and structures from corrosive processes .

Synthesis of Oxacyclic Building Blocks

This compound is utilized in the synthesis of oxacyclic building blocks through highly stereoselective radical cyclization and olefin metathesis reactions. These building blocks are crucial for constructing complex molecular structures in organic chemistry .

Synthesis of Metalated Tetradecyl Sulfone

It also plays a role in the synthesis of metalated tetradecyl sulfone, which is important for various chemical synthesis processes .

Eco-friendly Synthesis Approaches

Tetrazole derivatives, including 1-Phenyl-1H-tetrazole , are synthesized using eco-friendly approaches that involve water as a solvent, moderate conditions, and non-toxic methods, leading to good to excellent yields .

Inhibition of Copper-Alloy Corrosion

Similar to its role in aluminum corrosion inhibition, 1-Phenyl-1H-tetrazole also exhibits inhibitive effects against copper-alloy corrosion in NaCl solutions. This is compared with the performance of other compounds like 1H-Benzotriazole .

Bio-isosteric Replacement for Carboxylic Acids

In medicinal chemistry, tetrazoles are used as a bio-isosteric replacement for carboxylic acids. This application is evident in various clinical drugs that contain the tetrazole moiety, such as losartan, cefazolin, and alfentanil .

Mechanism of Action

While the exact mechanism of action of 1-Phenyl-1H-tetrazole is not fully understood, it is known to act as an effective inhibitor of aluminum corrosion in 1M HCl solution . This suggests that it may interact with the metal surface to prevent corrosion.

Safety and Hazards

1-Phenyl-1H-tetrazole should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

The inhibitive effect against copper-alloy corrosion in NaCl 3 wt% of a non-toxic compound, namely 5-Phenyl-1H-tetrazole (PT), is probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA), by using a multi-technique approach . The reported experimental tests suggest PT as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .

properties

IUPAC Name

1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPXPGSELZFFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046765
Record name 1-Phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-tetrazole

CAS RN

5378-52-9
Record name 1H-Tetrazole, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-TETRAZOLE, 1-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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